molecular formula C7H12O2 B12311172 Tert-butyl-d9 acrylate

Tert-butyl-d9 acrylate

Cat. No.: B12311172
M. Wt: 137.22 g/mol
InChI Key: ISXSCDLOGDJUNJ-WVZRYRIDSA-N
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Description

Tert-butyl-d9 acrylate is a deuterated form of tert-butyl acrylate, where the hydrogen atoms in the tert-butyl group are replaced with deuterium. This compound is used in various scientific research applications due to its unique properties, including its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl-d9 acrylate can be synthesized through the esterification of acrylic acid with tert-butyl-d9 alcohol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation to obtain the desired product.

Industrial Production Methods

In industrial settings, this compound is produced using similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous reactors and advanced purification techniques, such as fractional distillation, ensures the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl-d9 acrylate undergoes various chemical reactions, including:

    Polymerization: It can polymerize to form poly(this compound) under the influence of radical initiators.

    Addition Reactions: It readily undergoes addition reactions with a wide variety of organic and inorganic compounds.

    Hydrolysis: It can be hydrolyzed to form acrylic acid and tert-butyl-d9 alcohol.

Common Reagents and Conditions

    Radical Initiators: Used in polymerization reactions.

    Acids and Bases: Used in hydrolysis reactions.

    Organometallic Compounds: Used in addition reactions.

Major Products Formed

    Poly(this compound): Formed through polymerization.

    Acrylic Acid and Tert-butyl-d9 Alcohol: Formed through hydrolysis.

Scientific Research Applications

Tert-butyl-d9 acrylate is used in various scientific research applications, including:

    Chemistry: Used as a monomer in the synthesis of deuterated polymers.

    Biology: Used in the study of metabolic pathways involving deuterated compounds.

    Medicine: Used in the development of deuterated drugs with improved pharmacokinetic properties.

    Industry: Used in the production of specialty polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl-d9 acrylate involves its reactivity as an acrylate ester. It can undergo polymerization to form long-chain polymers, which can be used in various applications. The deuterium atoms in the tert-butyl group provide stability and can influence the reactivity and properties of the resulting polymers.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl acrylate: The non-deuterated form of tert-butyl-d9 acrylate.

    Methyl acrylate: Another acrylate ester with different alkyl group.

    Ethyl acrylate: Similar to tert-butyl acrylate but with an ethyl group.

Uniqueness

This compound is unique due to the presence of deuterium atoms, which provide enhanced stability and can influence the reactivity and properties of the compound. This makes it valuable in scientific research, particularly in studies involving deuterated compounds.

Properties

Molecular Formula

C7H12O2

Molecular Weight

137.22 g/mol

IUPAC Name

[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl] prop-2-enoate

InChI

InChI=1S/C7H12O2/c1-5-6(8)9-7(2,3)4/h5H,1H2,2-4H3/i2D3,3D3,4D3

InChI Key

ISXSCDLOGDJUNJ-WVZRYRIDSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])OC(=O)C=C

Canonical SMILES

CC(C)(C)OC(=O)C=C

Origin of Product

United States

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